Dexamethasone beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXMSIBGRGDSX-VFGCUDCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152154-28-4 | |

| Record name | Dexamethasone β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152154-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXAMETHASONE .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Dexamethasone β-D-glucuronide

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic formation of Dexamethasone β-D-glucuronide, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Dexamethasone and its Glucuronide Metabolite

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] Its therapeutic applications are extensive, ranging from treating inflammatory and autoimmune conditions to its use in oncology and, more recently, in managing severe COVID-19.[1][3] Understanding the metabolic fate of dexamethasone is crucial for optimizing its therapeutic efficacy and safety profile.

One of the primary metabolic pathways for dexamethasone is glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid.[4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of Dexamethasone β-D-glucuronide.[5] The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of dexamethasone, facilitating its excretion from the body.[5]

Dexamethasone β-D-glucuronide is not just a simple metabolite; it is a key molecule in understanding the pharmacokinetics of dexamethasone. Furthermore, its structure has been explored for potential use as a prodrug for targeted drug delivery, particularly to the colon.[6][7] This guide delves into the detailed chemical structure and properties of this important metabolite.

Chemical Structure and Identifiers

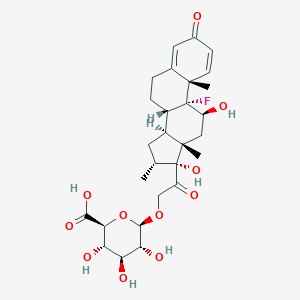

The chemical structure of Dexamethasone β-D-glucuronide is characterized by the dexamethasone core linked to a glucuronic acid molecule via a β-glycosidic bond at the C21 hydroxyl group.

Visual Representation

A 2D chemical structure of Dexamethasone β-D-glucuronide is presented below.

(Image of the 2D structure of Dexamethasone beta-D-glucuronide would be placed here if image generation were supported)

Chemical Identifiers

For precise identification and database referencing, the following identifiers are used:

| Identifier | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[8][9] |

| SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)O)O)O)O)O)C">C@HO)F)C | PubChem[8][9] |

| InChI Key | UBHXMSIBGRGDSX-VFGCUDCLSA-N | PubChem[8][9][10] |

| CAS Number | 152154-28-4 | PubChem[8] |

| PubChem CID | 10099499 | PubChem[8][10] |

Physicochemical Properties

The physicochemical properties of Dexamethasone β-D-glucuronide are summarized in the table below. These properties are computationally predicted and sourced from PubChem.[8][9]

| Property | Value |

| Molecular Formula | C₂₈H₃₇FO₁₁ |

| Molecular Weight | 568.6 g/mol |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 5 |

| Exact Mass | 568.23199015 Da |

| Complexity | 1170 |

The sodium salt of Dexamethasone β-D-glucuronide is also commonly available and has a molecular formula of C₂₈H₃₆FNaO₁₁ and a molecular weight of 590.6 g/mol .[7][11][12]

Metabolic Formation: The Glucuronidation Pathway

The formation of Dexamethasone β-D-glucuronide is a critical step in the metabolism and clearance of dexamethasone.[4] This biotransformation occurs primarily in the liver.[4]

The overall process can be visualized as follows:

Caption: Metabolic pathway of dexamethasone glucuronidation.

The enzymatic reaction involves the transfer of glucuronic acid from the co-enzyme uridine diphosphate glucuronic acid (UDPGA) to the C21 hydroxyl group of dexamethasone.[5] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[5] The resulting glucuronide conjugate is more water-soluble and is readily eliminated from the body via urine and bile.[4]

Chemical Synthesis

The chemical synthesis of Dexamethasone β-D-glucuronide is a multi-step process that requires careful control of reaction conditions and the use of protecting groups. While specific, detailed protocols for this exact compound are proprietary or embedded within broader research, the general synthetic strategies for steroid glucuronides can be outlined.

Common synthetic approaches involve the coupling of a protected glucuronic acid derivative with dexamethasone.[13] The hydroxyl groups of the glucuronic acid moiety are typically protected with acetyl or other suitable groups to prevent side reactions. The carboxylic acid group is often protected as a methyl ester.

Generalized Synthetic Protocol

A generalized, illustrative protocol for the synthesis of Dexamethasone β-D-glucuronide is as follows:

-

Protection of Glucuronic Acid: Commercially available glucuronic acid is first per-acetylated and the carboxylic acid is esterified to yield a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide.

-

Glycosylation Reaction: Dexamethasone is reacted with the protected glucuronyl donor in the presence of a glycosylation promoter, such as a silver or mercury salt, in an aprotic solvent. This forms the β-glycosidic linkage at the C21 hydroxyl group of dexamethasone.

-

Deprotection: The protecting groups (acetyl and methyl ester) are removed under basic conditions, for example, using sodium methoxide in methanol followed by saponification with sodium hydroxide, to yield the final product, Dexamethasone β-D-glucuronide.

-

Purification: The crude product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The structure of Dexamethasone β-D-glucuronide is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the stereochemistry of the glycosidic bond. While a specific spectrum for this compound is not publicly available, representative chemical shifts can be inferred from the structures of dexamethasone and glucuronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

| Technique | Expected Observation |

| ¹H NMR | Signals corresponding to the steroid backbone of dexamethasone and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronic acid would appear as a doublet with a coupling constant characteristic of a β-linkage. |

| ¹³C NMR | Resonances for all 28 carbon atoms. The chemical shifts of the carbons in the steroid nucleus and the glucuronic acid would be consistent with the proposed structure. |

| HRMS (ESI-) | [M-H]⁻ ion at m/z 567.2251, corresponding to the molecular formula C₂₈H₃₆FO₁₁. |

Applications in Research and Drug Development

Dexamethasone β-D-glucuronide serves several important roles in scientific research and pharmaceutical development:

-

Metabolite Standard: It is used as an analytical standard for the quantification of dexamethasone metabolism in pharmacokinetic and drug-drug interaction studies.[4]

-

Prodrug Development: The glucuronide conjugate has been investigated as a colon-targeting prodrug.[6] The rationale is that the prodrug would be stable in the upper gastrointestinal tract and then be hydrolyzed by β-glucuronidase enzymes, which are abundant in the colonic microflora, to release the active dexamethasone at the site of inflammation in conditions like inflammatory bowel disease.[6]

-

Toxicology Studies: Understanding the formation and clearance of this metabolite is essential for assessing the long-term safety and potential toxicity of dexamethasone.

Conclusion

Dexamethasone β-D-glucuronide is a key metabolite in the disposition of dexamethasone. Its chemical structure, characterized by the conjugation of glucuronic acid to the dexamethasone core, renders it highly water-soluble and facilitates its excretion. A thorough understanding of its formation, chemical properties, and synthesis is vital for researchers and professionals in the fields of pharmacology, drug metabolism, and medicinal chemistry. The continued study of this and other drug metabolites will undoubtedly contribute to the development of safer and more effective therapeutic agents.

References

-

PubChem. This compound Sodium Salt. [Link]

-

ResearchGate. Chemical structure of dexamethasone. [Link]

-

Global Substance Registration System (GSRS). DEXAMETHASONE .BETA.-D-GLUCURONIDE. [Link]

-

Journal of Pharmaceutical Sciences. In Vitro Evaluation of dexamethasone-beta-D-glucuronide for Colon-Specific Drug Delivery. [Link]

-

PubChem. Dexamethasone. [Link]

-

YouTube. Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs. [Link]

-

PubChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? [Link]

- Google Patents.

-

ResearchGate. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. [Link]

-

Royal Society of Chemistry. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy. [Link]

-

Nature. Glucocorticoid (dexamethasone)-induced metabolome changes in healthy males suggest prediction of response and side effects. [Link]

-

Wikipedia. Glucuronidation. [Link]

-

NIST. Information from the InChI. [Link]

-

National Center for Biotechnology Information. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. [Link]

-

PubChem. Dexamethasone Cipecilate. [Link]

- Google Patents. Method for preparing dexamethasone and series products thereof.

-

IUPHAR/BPS Guide to PHARMACOLOGY. Dexamethasone. [Link]

Sources

- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand | StressMarq Biosciences Inc. [stressmarq.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. In vitro evaluation of dexamethasone-beta-D-glucuronide for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C28H37FO11 | CID 10099499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C28H37FO11 | CID 10099499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound Sodium Salt | C28H36FNaO11 | CID 163285288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dexamethasone b-D-Glucuronide Sodium (>90%) [lgcstandards.com]

- 13. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dexamethasone beta-D-glucuronide

Introduction: Beyond the Parent Compound

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in treating a spectrum of inflammatory and autoimmune disorders.[1] Its therapeutic efficacy is well-documented, but a comprehensive understanding of its metabolic fate is critical for advanced drug development, toxicological assessment, and the design of novel delivery systems. Following administration, dexamethasone undergoes extensive hepatic metabolism, a two-step process involving Phase I hydroxylation primarily by Cytochrome P450 3A4 (CYP3A4), followed by Phase II conjugation.[2][3]

The principal Phase II metabolite is Dexamethasone beta-D-glucuronide. Glucuronidation, the covalent attachment of glucuronic acid, is a fundamental mechanism the body employs to increase the water-solubility of xenobiotics, thereby facilitating their renal or biliary excretion.[4] However, this process is not merely for elimination. The unique chemical nature of the glucuronide conjugate—particularly its stability and polarity—has positioned this compound as a subject of intense research, most notably as a potential prodrug for targeted colonic delivery.[5][6]

This guide provides a detailed exploration of the core physicochemical properties of this compound, the analytical methodologies essential for its characterization, and the biological implications of its unique structure.

Molecular Profile and Core Physicochemical Characteristics

The conjugation of glucuronic acid to the dexamethasone backbone at the C21 hydroxyl position dramatically alters its physical and chemical properties. This transformation is the primary determinant of its biological transport, stability, and receptor interaction (or lack thereof).

Caption: Chemical Structure of this compound.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[7] |

| Molecular Formula | C₂₈H₃₇FO₁₁ | PubChem[7][8] |

| Molecular Weight | 568.6 g/mol (Free Acid) 590.6 g/mol (Sodium Salt) | PubChem[7][9] |

| CAS Number | 152154-28-4 (Free Acid) 105088-08-2 (Sodium Salt) | PubChem[7], SCBT[10] |

| Predicted Boiling Point | 816.0 ± 65.0 °C | ChemicalBook[11] |

| Predicted Density | 1.50 ± 0.1 g/cm³ | ChemicalBook[11] |

Solubility

The parent drug, dexamethasone, is a crystalline solid that is practically insoluble in water.[12][13] The addition of the highly polar glucuronic acid moiety, with its carboxyl group and multiple hydroxyl groups, drastically increases the molecule's hydrophilicity. This enhanced water solubility is the cornerstone of Phase II metabolism, converting a lipophilic compound that could readily cross cell membranes into a hydrophilic conjugate that is effectively "trapped" in the systemic circulation and primed for excretion.[4] This property is also what makes it a poor candidate for passive absorption in the upper gastrointestinal (GI) tract, a feature exploited in colon-targeted delivery strategies.[5][6]

Stability

The stability of the ether-linked glucuronide bond is a critical factor.

-

Chemical Stability: The molecule is relatively stable in the acidic environment of the upper GI tract. Studies on dexamethasone formulations have shown that stability is enhanced in acidic citrate buffer solutions.[14] This intrinsic stability prevents the premature release of the active dexamethasone before it reaches its target site in the lower GI tract.

-

Enzymatic Stability: The defining feature of this compound's stability profile is its susceptibility to enzymatic hydrolysis. It is specifically cleaved by the β-D-glucuronidase enzyme, which is found in high concentrations in the cecum and colon due to the resident bacterial microflora.[5][6] In contrast, the upper GI tract has significantly lower levels of this enzyme, ensuring the prodrug remains largely intact until it reaches the large intestine. This sharp gradient of enzymatic activity between the small and large intestines is the fundamental principle behind its use for colon-specific drug delivery.[5]

Biological Fate and Prodrug Concept

The journey of dexamethasone in the body culminates in the formation of its glucuronide conjugate, a process essential for detoxification and elimination.

Caption: Metabolic pathway of Dexamethasone to its Glucuronide conjugate.

The Prodrug Strategy for Colonic Delivery

The treatment of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, requires targeted delivery of anti-inflammatory agents to the colon to maximize efficacy and minimize systemic side effects. This compound is an exemplary prodrug for this purpose.[5]

The logic is as follows:

-

Oral Administration: The prodrug is administered orally.

-

Upper GI Transit: Due to its high polarity and stability in the upper GI tract, the conjugate is poorly absorbed in the stomach and small intestine.[5][6]

-

Colonic Activation: Upon reaching the colon, the abundant bacterial β-D-glucuronidase enzymes hydrolyze the ether bond, releasing the parent dexamethasone and glucuronic acid.[5]

-

Local Action: The liberated, pharmacologically active dexamethasone can then exert its anti-inflammatory effects directly at the site of disease.

This strategy leverages the body's own metabolic processes and the specific enzymatic environment of the colon to achieve targeted drug release.

Analytical Methodologies for Characterization

The accurate quantification and structural confirmation of this compound are paramount for pharmacokinetic studies, metabolite identification, and quality control. A multi-platform approach combining chromatography and spectrometry is standard practice.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse technique for the separation and quantification of dexamethasone and its metabolites. The method's robustness and reproducibility make it ideal for routine analysis.[15]

Causality Behind Experimental Choices:

-

Stationary Phase: A C8 or C18 column is typically selected. The hydrophobic nature of these phases provides excellent retention for the steroid backbone of the molecule.[15][16]

-

Mobile Phase: A gradient mixture of an aqueous buffer (often with an acid modifier like phosphoric or acetic acid) and an organic solvent (acetonitrile or methanol) is used.[17][18] The acid is crucial to suppress the ionization of the glucuronide's carboxylic acid group, ensuring a single, sharp chromatographic peak. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

Detection: UV detection at approximately 240 nm is commonly employed, as this wavelength corresponds to a strong absorbance maximum for the dexamethasone chromophore.[14][19]

Protocol: Stability-Indicating RP-HPLC Method This protocol is a synthesized example based on established methodologies for dexamethasone and related substances.[15][16][19]

-

Instrumentation: HPLC system with gradient elution capability and a UV/PDA detector.

-

Column: Zorbax Eclipse XDB C8 or equivalent (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.[19]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20-22 min: 70% to 30% B

-

22-27 min: 30% B (re-equilibration)

-

-

System Suitability: Before analysis, inject a standard solution to ensure system suitability criteria are met (e.g., tailing factor < 2.0, theoretical plates > 2000).[20]

-

Sample Preparation: Dilute the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to ensure compatibility and good peak shape.

Caption: General workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the gold standard.[21] It couples the separation power of HPLC with the precise mass detection of a tandem mass spectrometer.

Methodology:

-

Ionization: Electrospray Ionization (ESI) is typically used, as it is a soft ionization technique suitable for polar, thermally labile molecules like glucuronides. Analysis can be performed in either positive or negative ion mode, though negative mode is often preferred for detecting the deprotonated carboxylate ion [M-H]⁻.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular weight of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific, characteristic fragment ion in the third quadrupole. This process is highly specific and minimizes background interference.[22]

Protocol: General LC-MS/MS Sample Preparation and Analysis

-

Extraction (from biological fluid):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma/urine, vortex, and centrifuge to pellet proteins.

-

Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge. Condition the cartridge with methanol, then water. Load the sample, wash with a low-percentage organic solvent, and elute the analyte with a high-percentage organic solvent (e.g., methanol or acetonitrile).[23]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial LC mobile phase.

-

LC Separation: Employ an HPLC or UHPLC method similar to the one described above to separate the analyte from matrix components.

-

MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer operating in MRM mode. Specific precursor-product ion transitions for this compound would be determined during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS are excellent for separation and quantification, NMR spectroscopy provides unambiguous structural confirmation.[24][25] It is the definitive technique to verify that glucuronidation has occurred and to identify the specific site of conjugation.

Methodology:

-

Sample Preparation: A purified, high-concentration sample (~1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

-

Structural Verification: The key diagnostic signals in the ¹H NMR spectrum are the anomeric proton of the glucuronic acid moiety (typically a doublet around 4.5-5.5 ppm) and the protons on the dexamethasone steroid backbone. The presence of both sets of signals, along with characteristic shifts in the protons near the C21 conjugation site, confirms the structure of the conjugate. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals definitively.[24][25]

Conclusion

This compound is far more than a simple metabolic byproduct. Its physicochemical properties—notably its high polarity and specific enzymatic lability—are central to its biological role and its potential as a sophisticated therapeutic tool. The increased water solubility facilitates its excretion, while its stability in the upper GI tract and targeted cleavage by colonic enzymes make it an ideal prodrug candidate for treating lower bowel disorders. A thorough understanding of these properties, underpinned by robust analytical techniques such as HPLC, LC-MS/MS, and NMR, is essential for any researcher or drug development professional working with glucocorticoids. This knowledge enables the accurate measurement of metabolic turnover, the rational design of targeted drug delivery systems, and ultimately, the advancement of safer and more effective therapies.

References

-

Friend, D. R., & Chang, G. W. (1993). In Vitro Evaluation of dexamethasone-beta-D-glucuronide for Colon-Specific Drug Delivery. Pharmaceutical Research, 10(11), 1597-1602. [Link][5][6]

-

Gal, J. Y., et al. (2023). Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? Journal of Clinical Medicine, 12(22), 7088. [Link][2]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][7]

-

PubChem. (n.d.). This compound Sodium Salt. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][9]

-

Friend, D. R., & Chang, G. W. (1993). In vitro evaluation of dexamethasone-beta-D-glucuronide for colon-specific drug delivery. Journal of Pharmaceutical Sciences, 82(11), 1123-1128. [Link][6]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dexamethasone and Betamethasone. Retrieved January 21, 2026, from [Link][21]

-

Adams, E., et al. (2008). A Validated, Stability-Indicating HPLC Method for the Determination of Dexamethasone Related Substances on Dexamethasone-Coated Drug-Eluting Stents. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 749-755. [Link][16]

-

Shimadzu. (2021). Determination of Dexamethasone and its organic impurities content as per USP monograph UHPLC method. Retrieved January 21, 2026, from [Link][17]

-

ResearchGate. (2021). Determination of Dexamethasone in Drugs By High Performance Liquid Chromatography (HPLC). Retrieved January 21, 2026, from [Link][26]

-

NeuroQuantology. (2022). Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa. Retrieved January 21, 2026, from [Link][19]

-

Peikova, L., et al. (2022). Development of RP-HPLC methods for the analysis of Dexamethasone and Levofloxacin alone and in combinations used in the therapy. Pharmacia, 69(4), 1007-1013. [Link][18]

-

Global Substance Registration System. (n.d.). DEXAMETHASONE .BETA.-D-GLUCURONIDE. Retrieved January 21, 2026, from [Link][8]

-

Cairns, E. R., & Loo, J. C. (1983). Liquid chromatography mass spectrometry of dexamethasone and betamethasone. Biomedical Mass Spectrometry, 10(3), 203-208. [Link][27]

-

Starka, L. (n.d.). Steroid Conjugates and Their Physiological Role. Institute of Endocrinology, Prague. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Glucuronidation. Retrieved January 21, 2026, from [Link][4]

-

Mahyavanshi, A. S., et al. (2021). A Review on Analytical Method for the Estimation of Dexamethasone in Bulk, Biological Fluids and Pharmaceutical Dosage. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(1), 39-50. [Link][1]

-

Dodake-Supekar, P. B., & Gill, C. H. (2020). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Asian Journal of Chemistry, 32(1), 161-166. [Link][15]

-

Akshatha, A., et al. (2018). validated hplc method for estimation of dexamethazone in bulk and tablet dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1842-1851. [Link][20]

-

Gijsen, V. M., et al. (2014). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. Journal of Steroid Biochemistry and Molecular Biology, 144, 125-132. [Link][23]

-

Tomlinson, D. C., et al. (2000). Dexamethasone metabolism in vitro: species differences. Journal of Steroid Biochemistry and Molecular Biology, 75(2-3), 159-166. [Link][3]

-

Polettini, A., et al. (2001). Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1075-1081. [Link][22]

-

U.S. Food and Drug Administration. (2019). Product Quality Review(s) for NDA 211379. Retrieved January 21, 2026, from [Link][12]

-

Alshawi, M. A., et al. (2021). Stability of Dexamethasone Oral Liquid Formulations. Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-8. [Link][14]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Dexamethasone. Retrieved January 21, 2026, from [Link][13]

-

Egorova, A., et al. (2023). Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems. International Journal of Molecular Sciences, 24(4), 3702. [Link][24]

-

Egorova, A., et al. (2023). Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems. PubMed, 36835114. [Link][25]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. In vitro evaluation of dexamethasone-beta-D-glucuronide for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound | C28H37FO11 | CID 10099499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound Sodium Salt | C28H36FNaO11 | CID 163285288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 152154-28-4 CAS MSDS (Dexamethasone b-D-Glucuronide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

- 18. public.pensoft.net [public.pensoft.net]

- 19. neuroquantology.com [neuroquantology.com]

- 20. researchgate.net [researchgate.net]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academics.su.edu.krd [academics.su.edu.krd]

- 27. Liquid chromatography mass spectrometry of dexamethasone and betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Enzymatic Conversion of Dexamethasone to Dexamethasone-Glucuronide

Executive Summary

Dexamethasone, a potent synthetic glucocorticoid, is widely employed for its anti-inflammatory and immunosuppressive properties.[1] A thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. While Phase I metabolism of dexamethasone is primarily mediated by cytochrome P450 3A4 (CYP3A4)[1][2][3][4], Phase II conjugation reactions, particularly glucuronidation, are crucial for its detoxification and elimination.[5][6] This guide provides a comprehensive technical overview of the enzymatic conversion of dexamethasone to its glucuronide metabolite, focusing on the underlying biochemistry and a detailed, field-proven protocol for conducting in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize this important metabolic pathway.

Biochemical Foundation of Dexamethasone Glucuronidation

Glucuronidation is a major Phase II metabolic pathway that conjugates lipophilic molecules with glucuronic acid, rendering them more water-soluble and readily excretable.[5][7] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[6][8][9]

1.1. The UGT Superfamily and Steroid Metabolism

The UGTs are divided into several families and subfamilies, with the UGT1A and UGT2B subfamilies being the most critical for drug and xenobiotic metabolism.[6][7][8] Specifically, UGTs play a significant role in the metabolism and inactivation of endogenous steroid hormones.[10] While the metabolism of many steroids by UGTs is well-characterized, the specific isoforms responsible for dexamethasone glucuronidation are less explicitly detailed in readily available literature. However, UGT1A4 is known to be a primary catalyst for the glucuronidation of various steroids and amine-containing compounds.[11][12][13] Given dexamethasone's steroidal structure, UGT1A4, along with other hepatic UGTs like UGT1A3, are plausible candidates for its conjugation.[14][15]

1.2. The Glucuronidation Reaction Mechanism

The enzymatic reaction involves the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a hydroxyl group on the dexamethasone molecule. The resulting product is dexamethasone-β-D-glucuronide, a more polar conjugate that can be efficiently eliminated from the body.[5][16]

Figure 1: Enzymatic reaction of dexamethasone glucuronidation.

A Validated Protocol for In Vitro Dexamethasone Glucuronidation

This section provides a robust, step-by-step methodology for quantifying the formation of dexamethasone-glucuronide using human liver microsomes (HLM) as the enzyme source. HLMs are a standard and reliable in vitro system as they contain a full complement of UGT enzymes.[17][18]

2.1. Principle of the Assay

Dexamethasone is incubated with human liver microsomes in the presence of the cofactor UDPGA. The reaction is terminated, and the resulting mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the dexamethasone-glucuronide metabolite.

2.2. Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Dexamethasone | >98% Purity |

| Dexamethasone-Glucuronide | Analytical Standard, >95% Purity |

| Pooled Human Liver Microsomes (HLM) | High-quality, characterized source |

| UDP-Glucuronic Acid (UDPGA), trisodium salt | >98% Purity |

| Tris-HCl Buffer | 1 M stock solution, pH 7.4 |

| Magnesium Chloride (MgCl₂) | 1 M stock solution |

| Alamethicin | Stock solution in Ethanol or DMSO |

| Acetonitrile (ACN) | LC-MS Grade |

| Formic Acid | LC-MS Grade |

| Ultrapure Water | For buffer and mobile phase preparation |

| Internal Standard (IS) | e.g., Deuterated Dexamethasone |

2.3. Experimental Workflow

The following diagram outlines the complete experimental procedure, from reagent preparation to data analysis.

Figure 2: Step-by-step experimental workflow for the in vitro assay.

2.4. Detailed Step-by-Step Methodology

Step 1: Preparation of Solutions

-

Dexamethasone Stock (10 mM): Prepare in a suitable solvent like DMSO or Ethanol.

-

UDPGA Stock (50 mM): Prepare fresh in ultrapure water.

-

Buffer (100 mM Tris-HCl, pH 7.4): Prepare from 1 M stock.

-

MgCl₂ (100 mM): Prepare from 1 M stock.

-

Alamethicin (5 mg/mL): Prepare in Ethanol.

-

HLM Working Suspension: Dilute pooled HLM stock in 100 mM Tris-HCl buffer to achieve the desired final protein concentration (e.g., 2 mg/mL for a final concentration of 1 mg/mL). Keep on ice.

Step 2: Assay Incubation

-

Rationale for Components:

-

Alamethicin: This pore-forming peptide is crucial for disrupting the microsomal membrane, ensuring the cofactor UDPGA can access the UGT active sites located within the lumen of the endoplasmic reticulum.[9] This activation step can increase observed reaction rates by 4 to 7 times.[9]

-

MgCl₂: Magnesium ions are important for optimal UGT activity.[9][19]

-

-

Procedure:

-

In microcentrifuge tubes, combine the components as listed in Table 1, omitting UDPGA.

-

Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding the UDPGA solution. Vortex gently to mix.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range with respect to time and protein concentration.

-

Table 1: Example Reaction Mixture Composition

| Component | Stock Conc. | Volume (µL) | Final Conc. |

|---|---|---|---|

| 100 mM Tris-HCl (pH 7.4) | 100 mM | 100 | 50 mM |

| HLM Suspension | 2 mg/mL | 100 | 1 mg/mL |

| Dexamethasone | 200 µM | 10 | 10 µM |

| Alamethicin | 5 mg/mL | 1 | 25 µg/mL |

| MgCl₂ | 100 mM | 10 | 5 mM |

| Pre-incubate at 37°C for 5 min | |||

| UDPGA | 50 mM | 20 | 5 mM |

| Total Volume | | 200 µL | |

Step 3: Reaction Termination and Sample Processing

-

Terminate the reaction by adding 2 parts of ice-cold acetonitrile containing the internal standard (e.g., 400 µL ACN + IS). This step precipitates the microsomal proteins.

-

Vortex the samples vigorously.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

2.5. Self-Validating System: Essential Controls

To ensure the trustworthiness and accuracy of the results, the following controls are mandatory:

-

Negative Control (No UDPGA): Replace the UDPGA solution with water. This control confirms that metabolite formation is dependent on the cofactor.

-

Negative Control (No Enzyme): Replace the HLM suspension with buffer. This control checks for non-enzymatic degradation or conversion of dexamethasone.

-

Time-Zero Control: Terminate the reaction immediately after adding UDPGA. This establishes the baseline at the start of the reaction.

Analytical Quantification via LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and selective quantification of dexamethasone and its glucuronide metabolite.[4][20][21]

3.1. Sample Analysis

-

A standard curve must be prepared using the dexamethasone-glucuronide analytical standard in the same matrix as the terminated reaction samples (e.g., buffer and acetonitrile mixture).

-

Inject the processed samples and standard curve onto the LC-MS/MS system.

Table 2: Example LC-MS/MS Parameters

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient optimized for separation |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of standards |

3.2. Data Interpretation

-

Generate a standard curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

-

Using the regression equation from the standard curve, calculate the concentration of dexamethasone-glucuronide in the unknown samples.

-

Calculate the rate of metabolite formation using the following equation:

Rate (pmol/min/mg) = (Concentration [nM] * Incubation Volume [mL]) / (Incubation Time [min] * Protein Amount [mg])

Conclusion

This guide provides a robust framework for the in vitro investigation of dexamethasone glucuronidation. By adhering to this detailed protocol, which emphasizes proper controls and state-of-the-art analytical techniques, researchers can generate reliable and reproducible data. This information is critical for building a comprehensive metabolic profile of dexamethasone, enabling more accurate predictions of its pharmacokinetic behavior and supporting informed decisions in drug development and clinical application.

References

- Dexamethasone - ClinPGx. (n.d.).

- Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Metabolomics of Dexamethasone Side Effects - Frontiers. (2018, February 16).

- Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC - NIH. (n.d.).

- In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed. (n.d.).

- Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. | Request PDF - ResearchGate. (n.d.).

- Dexamethasone metabolism in vitro: species differences - PubMed. (n.d.).

- In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed. (n.d.).

- UGT1A4 - Wikipedia. (n.d.).

- Human UGT1A4 and UGT1A3 Conjugate 25-hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability - PubMed. (n.d.).

- Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability - Oxford Academic. (n.d.).

- Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. (2018, November 26).

- UGT Inhibition, Induction and Phenotyping Assays - Charles River Laboratories. (n.d.).

- In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies - BioIVT. (n.d.).

- UGT1A4 UDP glucuronosyltransferase family 1 member A4 [ (human)] - NCBI. (n.d.).

- Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism - ResearchGate. (2025, August 7).

- 06-SAIP-LC-043-EN Determination of Dexamethasone and its organic impurities content as per USP monograph UHPLC method - Shimadzu. (n.d.).

- A Review on Analytical Method for the Estimation of Dexamethasone in Bulk, Biological Fluids and Pharmaceutical Dosage. (2021, December 20).

- Analytical Method for Dexamethasone and Betamethasone. (n.d.).

- Glucuronosyltransferase - Wikipedia. (n.d.).

- "Glucuronidation Enzymes, Genes and Psychiatry" by Jose de Leon - UKnowledge. (2003, March 1).

- Simple Analytical Method on the Determination of Dexamethasone in Herbal Medicine. (n.d.).

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC - NIH. (n.d.).

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (n.d.).

- A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - NIH. (n.d.).

- In vitro evaluation of dexamethasone-beta-D-glucuronide for colon-specific drug delivery. (1993, November 1).

- Dexamethasone Metabolism by Human Liver in Vitro. Metabolite Identification and Inhibition of 6-hydroxylation - PubMed. (n.d.).

- In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed. (n.d.).

- In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed. (n.d.).

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Glucuronidation Enzymes, Genes and Psychiatry" by Jose de Leon [uknowledge.uky.edu]

- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UGT1A4 - Wikipedia [en.wikipedia.org]

- 13. UGT1A4 UDP glucuronosyltransferase family 1 member A4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jpsbr.org [jpsbr.org]

- 21. mhlw.go.jp [mhlw.go.jp]

Methodological & Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of Dexamethasone beta-D-glucuronide in Human Plasma

Introduction: The Clinical and Pharmacokinetic Relevance of Dexamethasone Glucuronidation

Dexamethasone, a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive properties in the management of a multitude of conditions, including autoimmune disorders, severe allergies, and certain cancers.[1][2] Upon administration, dexamethasone undergoes extensive metabolism, with glucuronidation being a primary pathway of elimination. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of Dexamethasone beta-D-glucuronide, a more water-soluble metabolite that is readily excreted. The quantification of this major metabolite in plasma is of paramount importance in pharmacokinetic studies, offering critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of this compound provides a more complete understanding of dexamethasone's disposition and can aid in dose optimization and the assessment of drug-drug interactions that may affect its metabolism.

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The described protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for both preclinical and clinical research.[3][4]

Method Rationale: A Scientifically Grounded Approach

The development of this method was guided by the chemical properties of this compound and the complexities of the plasma matrix. The core principles of this protocol are selectivity, sensitivity, accuracy, and precision.

-

Sample Preparation: The primary challenge in analyzing plasma samples is the presence of abundant proteins and phospholipids that can interfere with the analysis and damage the analytical column and mass spectrometer. To address this, a protein precipitation strategy is employed. This technique is favored for its simplicity, speed, and efficiency in removing the bulk of proteinaceous material.[5] Acetonitrile is the precipitating agent of choice due to its ability to effectively denature proteins while ensuring good recovery of the analyte.

-

Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS analysis. For this method, Dexamethasone-d5-beta-D-glucuronide is the ideal internal standard. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for any variations during sample preparation and analysis. In the absence of a commercially available SIL-IS for the glucuronide, a structurally similar compound or custom synthesis should be considered. For the purpose of this protocol, we will proceed with the ideal SIL-IS.

-

Chromatographic Separation: Achieving chromatographic separation of this compound from its parent drug, dexamethasone, and other potential metabolites is crucial to prevent isobaric interference. A reversed-phase C18 column is selected for its proven utility in separating steroid compounds.[6] A gradient elution with a mobile phase consisting of acetonitrile and water, both modified with a small percentage of formic acid, is optimized to ensure a sharp peak shape and adequate retention for the polar glucuronide metabolite, while also providing sufficient separation from the less polar parent drug. The formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.

-

Mass Spectrometric Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantitative analysis.[7] By selecting specific precursor-to-product ion transitions for both the analyte and the internal standard, we can effectively filter out background noise and matrix interferences, allowing for accurate quantification even at low concentrations. The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation (CID) and are selected based on their stability and abundance.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring reliable results in a high-throughput setting.

Figure 1: Overall experimental workflow from plasma sample to final quantification.

Detailed Protocols

Materials and Reagents

-

This compound analytical standard (≥95% purity)

-

Dexamethasone-d5-beta-D-glucuronide (internal standard, IS) (≥95% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Dexamethasone-d5-beta-D-glucuronide in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format to facilitate high-throughput processing.

Figure 2: Step-by-step protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | High-performance liquid chromatography system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 569.2 | 393.2 (Quantifier) | 100 | 25 |

| 569.2 | 147.1 (Qualifier) | 100 | 40 | |

| Dexamethasone-d5-beta-D-glucuronide (IS) | 574.2 | 398.2 | 100 | 25 |

Rationale for MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺ (Calculated Molecular Weight: 568.59 g/mol ).[5] The primary product ion (m/z 393.2) results from the cleavage of the glucuronide moiety, yielding the protonated dexamethasone molecule. A secondary, qualifying ion can be chosen from the fragmentation of the dexamethasone backbone. The internal standard transitions are shifted by 5 Da due to the deuterium labeling.

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of this bioanalytical method should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4] The key validation parameters are summarized below.

Table 5: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | Assessment of interference from endogenous plasma components. | No significant interfering peaks at the retention times of the analyte and IS. |

| Calibration Curve | A minimum of six non-zero standards are analyzed over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Intra- and inter-day analysis of QC samples at four concentration levels (LLOQ, Low, Medium, High). | Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[8] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the plasma matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |

| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion: A Fit-for-Purpose Solution for Pharmacokinetic Assessment

This application note provides a comprehensive and scientifically robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a thorough method validation strategy, ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies. By explaining the rationale behind each experimental choice, this guide empowers researchers and scientists to implement and adapt this method to their specific needs, ultimately contributing to a deeper understanding of dexamethasone's pharmacology.

References

-

Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC - NIH. (2024, October 9). Retrieved from [Link]

-

Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PubMed Central. (n.d.). Retrieved from [Link]

-

Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - MDPI. (2022, December 28). Retrieved from [Link]

-

Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed. (2023, August 15). Retrieved from [Link]

-

Dexamethasone-Induced Perturbations in Tissue Metabolomics Revealed by Chemical Isotope Labeling LC-MS analysis - PubMed. (2020, January 21). Retrieved from [Link]

-

DEXAMETHASONE .BETA.-D-GLUCURONIDE - gsrs. (n.d.). Retrieved from [Link]

-

This compound | C28H37FO11 | CID 10099499 - PubChem. (n.d.). Retrieved from [Link]

-

Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC - NIH. (2022, March 10). Retrieved from [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

-

A Validated, Stability-Indicating HPLC Method for the Determination of Dexamethasone Related Substances on Dexamethasone-Coated Drug-Eluting Stents - PubMed. (2008, November 4). Retrieved from [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

Sources

- 1. This compound Sodium Salt | C28H36FNaO11 | CID 163285288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexamethasone-Induced Perturbations in Tissue Metabolomics Revealed by Chemical Isotope Labeling LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Dexamethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Dexamethasone-Induced Perturbations in Tissue Metabolomics Revealed by Chemical Isotope Labeling LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Dexamethasone from Urine

Introduction and Scope

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects[1]. Its use is widespread in clinical medicine, but it is also monitored in sports anti-doping and veterinary contexts to detect misuse[2][3]. In the body, dexamethasone is extensively metabolized, with a primary pathway being conjugation with glucuronic acid to form dexamethasone β-D-glucuronide[4]. This process creates a highly polar, water-soluble metabolite that is readily excreted in urine[4].

Direct analysis of the intact glucuronide metabolite by common techniques like reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be challenging due to its high polarity, which results in poor retention on conventional C18 columns. Therefore, a critical step in urinary analysis is the enzymatic hydrolysis of the glucuronide conjugate back to the parent dexamethasone. This deconjugation yields the less polar parent drug, which is more amenable to extraction and chromatographic separation.

This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol for the isolation of dexamethasone from urine following enzymatic hydrolysis. The methodology is designed to deliver a clean, concentrated extract suitable for sensitive downstream analysis by LC-MS/MS, ensuring high recovery and excellent reproducibility. We will delve into the causality behind each step, providing a scientifically grounded workflow for researchers, toxicologists, and drug development professionals.

Principle of the Method

This method employs a two-stage process:

-

Enzymatic Hydrolysis: The urine sample is first treated with β-glucuronidase enzyme. This enzyme specifically cleaves the glucuronide bond, converting dexamethasone β-D-glucuronide into the free, non-conjugated dexamethasone[4][5]. This step is crucial for increasing the concentration of the analyzable parent drug, especially when dealing with therapeutics that are primarily metabolized to glucuronide conjugates[5]. The reaction is performed under optimized pH and temperature conditions to ensure maximum enzyme efficiency[6].

-

Reversed-Phase Solid-Phase Extraction (RP-SPE): Following hydrolysis, the sample is processed using a reversed-phase SPE cartridge (e.g., C18). Reversed-phase chromatography is based on hydrophobic interactions[7]. The non-polar C18 stationary phase retains the moderately non-polar dexamethasone, while polar endogenous interferences from the urine matrix (such as salts, urea, and residual enzyme) are washed away. The retained dexamethasone is then selectively eluted with a strong organic solvent. This process serves to clean up, concentrate, and perform a solvent exchange on the sample, preparing it for instrumental analysis[8][9].

Materials and Equipment

Reagents & Consumables

-

Dexamethasone reference standard

-

Methanol (HPLC or MS grade)

-

Acetonitrile (HPLC or MS grade)

-

Ammonium acetate

-

Acetic acid (or phosphoric acid)

-

Deionized water (18.2 MΩ·cm)

-

β-Glucuronidase from Helix pomatia or recombinant sources[3]

-

Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)[10][11]

-

Internal Standard (IS), e.g., Dexamethasone-d4 (optional but recommended for LC-MS/MS)

Equipment

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials for final analysis

Detailed Experimental Protocol

This protocol is divided into three main stages: Sample Pre-treatment (Hydrolysis), Solid-Phase Extraction, and Final Eluate Processing.

Stage 1: Enzymatic Hydrolysis of Urine Samples

The goal of this stage is to efficiently cleave the glucuronide conjugate. Enzymatic hydrolysis is preferred over acid hydrolysis as it is less likely to degrade the target analyte[5].

-

Sample Preparation: Aliquot 1.0 mL of urine into a centrifuge tube. If using an internal standard for quantitative analysis, spike the sample at this stage.

-

pH Adjustment: Add 500 µL of 0.2 M ammonium acetate buffer (pH 5.0). Vortex gently. The acidic pH is critical for the optimal activity of most β-glucuronidase enzymes[6].

-

Enzyme Addition: Add a sufficient amount of β-glucuronidase solution (e.g., 20-50 µL with an activity of ~100,000 U/mL). The exact amount may need optimization depending on the enzyme source and activity.

-

Incubation: Cap the tube, vortex gently, and incubate at 55-60°C for 2-3 hours[6]. Incubation time and temperature are critical parameters that balance efficient hydrolysis with potential analyte degradation[5].

-

Termination & Clarification: After incubation, allow the sample to cool to room temperature. Centrifuge at >3,000 x g for 10 minutes to pellet the precipitated proteins and residual enzyme, which can otherwise clog the SPE cartridge.

Stage 2: Solid-Phase Extraction Workflow

The following steps should be performed on an SPE vacuum manifold. The flow rate should be maintained at 1-2 mL/min unless otherwise specified.

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 cartridge.

-

Causality: This step solvates the C18 functional groups, transitioning them from a collapsed state to an extended, activated state, which is essential for proper analyte interaction[9].

-

-

Cartridge Equilibration:

-

Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

-

Causality: This step removes the excess methanol and prepares the sorbent surface to receive an aqueous sample, maximizing the retention of the analyte[9].

-

-

Sample Loading:

-

Load the supernatant from the hydrolyzed sample (from Stage 1, step 5) onto the conditioned and equilibrated SPE cartridge.

-

-

Wash Step:

-

Pass 3 mL of 10% methanol in water through the cartridge.

-

Causality: This is a critical clean-up step. The weak organic solvent is strong enough to wash away highly polar, water-soluble interferences from the urine matrix but too weak to elute the retained dexamethasone[10]. This results in a cleaner final extract and reduces matrix effects in LC-MS analysis.

-

-

Sorbent Drying (Optional but Recommended):

-

Apply full vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent bed.

-

Causality: Removing residual water from the sorbent ensures that the subsequent elution with a non-aqueous solvent is highly efficient.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the dexamethasone from the cartridge by passing 2 x 1.5 mL aliquots of methanol through the sorbent. Allow the solvent to soak for ~1 minute before applying vacuum.

-

Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between dexamethasone and the C18 stationary phase, effectively releasing it from the sorbent[10][12]. A two-step elution ensures complete recovery.

-

Stage 3: Post-Elution Processing

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 50:50 methanol:water). Vortex to ensure the analyte is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visual Workflow and Data Summary

The entire protocol, from raw urine to the final analyzable extract, is summarized in the workflow diagram below.

Caption: Workflow for Dexamethasone Extraction from Urine.

Table 1: Method Parameters and Expected Performance

The following table summarizes key operational parameters and expected outcomes based on validated methods for dexamethasone in biological matrices[8][13].

| Parameter | Recommended Value / Range | Rationale / Comment |

| Sample Volume | 1.0 mL | Standard volume, can be adjusted based on expected concentration. |

| Hydrolysis pH | 4.9 - 5.3 | Optimal range for β-glucuronidase activity[6][14]. |

| SPE Sorbent | Reversed-Phase C18 or Polymeric | Provides robust hydrophobic retention of dexamethasone[8]. |

| Wash Solvent | 5-10% Methanol in Water | Removes polar interferences without eluting the target analyte. |

| Elution Solvent | Methanol or Acetonitrile | Strong organic solvent to ensure complete recovery from the sorbent. |

| Expected Recovery | > 85% | High recovery is achievable with optimized SPE protocols[3]. |

| Precision (RSD%) | < 15% | Good precision indicates a robust and reproducible method[13][15]. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | 1. Incomplete hydrolysis. 2. Sorbent bed dried out before sample loading. 3. Inappropriate wash or elution solvent. 4. Analyte breakthrough during loading. | 1. Verify enzyme activity and optimize incubation time/temp. 2. Ensure sorbent remains wet after equilibration. 3. Use a weaker wash solvent or stronger elution solvent. 4. Decrease sample loading flow rate. |

| High Variability (Poor Precision) | 1. Inconsistent sample processing (flow rates, volumes). 2. Incomplete dissolution during reconstitution. | 1. Use a vacuum manifold for consistent flow; use calibrated pipettes. 2. Vortex thoroughly after adding reconstitution solvent. |

| High Matrix Effects in LC-MS | 1. Insufficient removal of interferences. 2. Co-elution of phospholipids or other matrix components. | 1. Optimize the wash step; try a slightly stronger wash solvent (e.g., increase % methanol). 2. Ensure the sorbent drying step is performed to remove all water before elution. |

| Clogged SPE Cartridge | 1. Particulates in the urine sample. 2. Insufficient centrifugation after hydrolysis. | 1. Pre-filter the urine sample if it appears cloudy. 2. Ensure post-hydrolysis centrifugation is adequate to pellet all precipitated proteins. |

References

-

Kushnir, M. M., Rockwood, A. L., Roberts, W. L., Pattison, E. G., Owen, W. E., Bunker, A. M., & Meikle, A. W. (2017). Development of suitable method for large-scale urinary glucocorticoid analysis by liquid chromatography-mass spectrometry. Journal of Chromatography B, 1057, 1-8. Retrieved from [Link]

-

Zhang, Q., & Li, M. (2019). Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products. Journal of Pharmaceutical and Biomedical Analysis, 175, 112778. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of Dexamethasone and its organic impurities content as per USP monograph UHPLC method. Retrieved from [Link]

-

Khan, M. S., Dehbi, A. M., Al-Harthi, S. E., Al-Qahtani, S. D., & Al-Amri, A. H. (2021). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 7(10), e08191. Retrieved from [Link]

-

Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

-

Chiesa, L., Nobile, M., Biolatti, B., & Cannizzo, F. T. (2012). Study of Dexamethasone Urinary Excretion Profile in Cattle by LC-MS/MS: Comparison between Therapeutic and Growth-Promoting Administration. Food Additives & Contaminants: Part A, 29(5), 751-759. Retrieved from [Link]

-

Gantner, S., Gessner, A., Scherf-Clavel, O., Dreher, C., Ossig, A., & Reuss, F. (2021). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. Journal of Steroid Biochemistry and Molecular Biology, 214, 105991. Retrieved from [Link]

-

Ahmad, I., & Ali, S. (2012). Determination of steroids in urine samples. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 55(1), 38-43. Retrieved from [Link]

-

Cybulski, J. (2016). Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of dexamethasone in urine by gas chromatography with negative chemical ionization mass spectrometry. Retrieved from [Link]

-

Stachel, C. S., Sherry, B., & La-Page, S. (2008). Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 621(1), 77-86. Retrieved from [Link]

-

De Ruyck, H., De Ridder, H., Van Renterghem, R., & De Brabander, H. (1999). Reversed-phase high-performance liquid chromatographic determination of dexamethasone in bovine tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 732(1), 109-116. Retrieved from [Link]

-